methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate
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Overview
Description
Methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate is a compound that carries a benzimidazole carbamate moiety . Benzimidazole carbamate derivatives are an important class of compounds with extensive medicinal applications in the therapy of several parasitic infections . They are represented in different tautomeric forms in the scientific literature .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various methods such as B3LYP/6-311++G (d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .Scientific Research Applications
Efficacy in Anthelmintic Research
One significant application of benzimidazole derivatives, closely related to "methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate," lies in their anthelmintic efficacy. Research by McCracken, Lipkowitz, and Dronen (2004) demonstrates the chemotherapeutic effects of albendazole and mebendazole (both benzimidazole carbamates) against Hymenolepis species in rodents, highlighting the potential of benzimidazole compounds in treating parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).
Medicinal Perspectives of Benzimidazole Derivatives
Vasuki et al. (2021) provide a comprehensive review on the medicinal significance of benzimidazole derivatives, including their antimicrobial, antiviral, antidiabetic, anticancer, and other pharmacological functions. This review underscores the versatility of benzimidazole compounds in medicinal chemistry, highlighting their role as a crucial pharmacophore (Vasuki et al., 2021).
Environmental Impact of Parabens
While not directly related to the compound , research on parabens, which are esters of para-hydroxybenzoic acid, sheds light on the environmental implications of similar compounds. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, contributing to the understanding of the environmental impact of synthetic chemicals, including benzimidazole derivatives (Haman et al., 2015).
Benzimidazole Fungicides and Cancer Therapy
Research also delves into the use of benzimidazole fungicides, elucidating their mechanism of action as specific inhibitors of microtubule assembly, a function that might parallel the activities of related benzimidazole carbamates in therapeutic contexts. Davidse's work (1986) provides valuable insights into the action of benzimidazole compounds at the cellular level, which could inform the development of anticancer agents (Davidse, 1986).
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives are known for their diverse pharmacological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to exhibit their effects through various mechanisms depending on their specific structure and the disease or condition they are designed to treat .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structure and the disease or condition they are designed to treat .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion can all impact how a compound behaves in the body .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular level depending on their specific structure and the disease or condition they are designed to treat .
Properties
IUPAC Name |
methyl N-[2-(1-methylbenzimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-10-6-4-3-5-9(10)14-11(15)7-8-13-12(16)17-2/h3-6H,7-8H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJCXVLLKBKZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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